One of the primary research areas for indeno[1,2-d]oxazolone is its potential as an enzyme inhibitor. Studies have shown that it can inhibit the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the breakdown of certain prostaglandins []. Prostaglandins are signaling molecules crucial for various physiological processes, and their regulation plays a role in various diseases. Inhibiting 15-PGDH could potentially elevate prostaglandin levels and influence their associated biological effects.
Indeno[1,2-d]oxazolone serves as a valuable research tool for studying various biological processes. Due to its ability to interact with enzymes like 15-PGDH, it can be used to investigate the role of prostaglandins in different cellular functions and disease models. Additionally, its specific stereochemistry allows researchers to distinguish between the effects of different isomers and gain deeper insights into the structure-activity relationship of the compound [].
Research on indeno[1,2-d]oxazolone is still ongoing, and its full potential in various scientific applications is yet to be fully explored. Further investigations may focus on:
(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It features a unique bicyclic structure that includes an indeno framework fused with an oxazole ring. This compound is characterized by its specific stereochemistry, denoted by the (3aS-cis) configuration, which influences its chemical behavior and biological activity .
The synthesis of (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one typically involves multi-step organic synthesis techniques. Common methods include:
Interaction studies involving (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one focus on its binding affinities and interactions with biological targets:
Several compounds share structural similarities with (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(3aR-cis)-(+)–3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one | Bicyclic oxazole | Different stereochemistry affecting activity |
4-Hydroxyindole | Indole derivative | Exhibits different biological properties |
5-Methylindole | Indole derivative | Known for distinct pharmacological activities |
The uniqueness of (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one lies in its specific stereochemistry and the resulting biological activities that may differ significantly from those of similar compounds.
Irritant